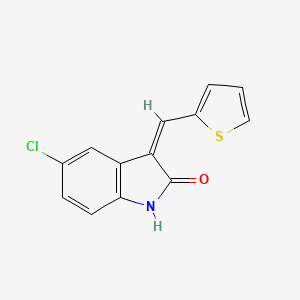
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU 5616 involves the reaction of 5-chloroindoline-2,3-dione with 2-thiophenecarboxaldehyde under specific conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of SU 5616 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
SU 5616 undergoes various chemical reactions, including:
Oxidation: SU 5616 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert SU 5616 to its corresponding alcohols.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
SU 5616 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its role in modulating cell signaling pathways and its effects on cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating diseases related to abnormal cell proliferation, such as cancer.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
SU 5616 exerts its effects by modulating tyrosine kinase signal transduction. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cell signaling pathways, leading to the regulation of abnormal cell proliferation .
Comparison with Similar Compounds
Similar Compounds
SU 11248: Another tyrosine kinase inhibitor with a similar mechanism of action.
SU 5402: Inhibits fibroblast growth factor receptor tyrosine kinases.
SU 6668: Targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor.
Uniqueness
SU 5616 is unique due to its specific structure, which allows it to selectively modulate certain tyrosine kinases. Its ability to regulate abnormal cell proliferation makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
(3Z)-5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHCVFJHNWKDY-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzonitrile](/img/structure/B7805934.png)
![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate HCl](/img/structure/B7805942.png)
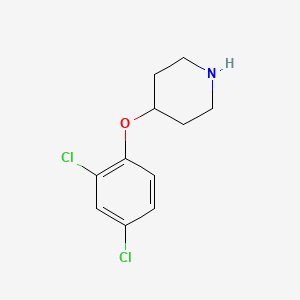
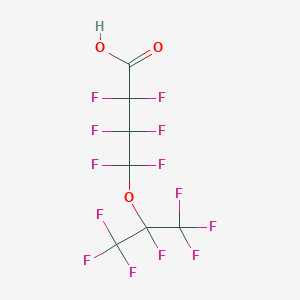
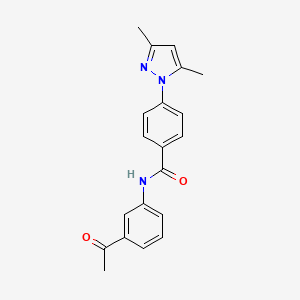
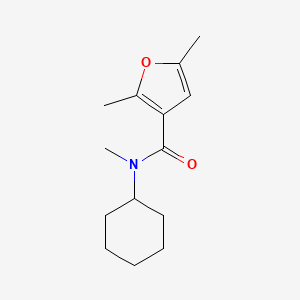
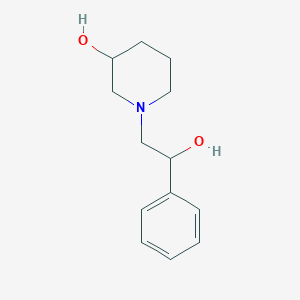
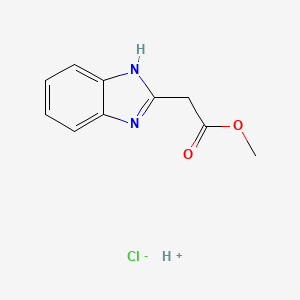
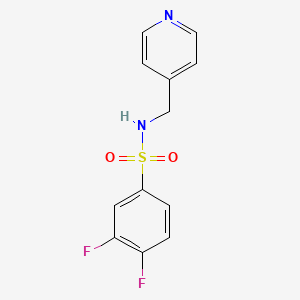
![2-[(butan-2-ylamino)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7806023.png)
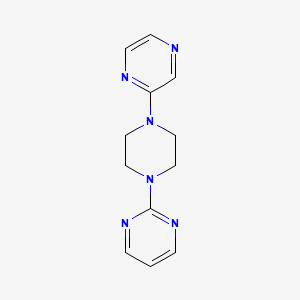
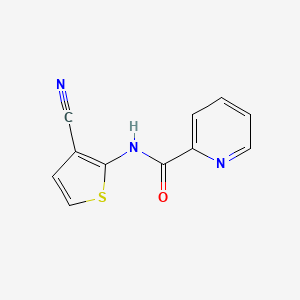
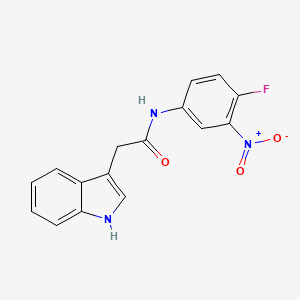
![5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol](/img/structure/B7806049.png)
